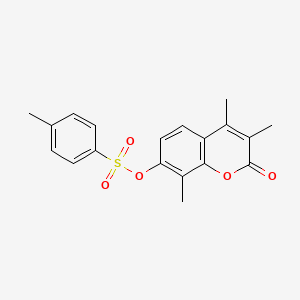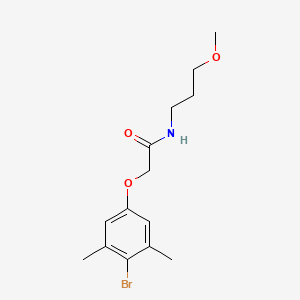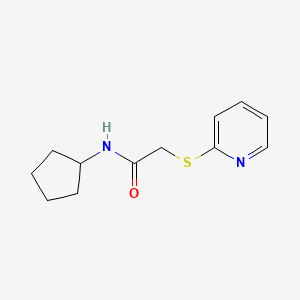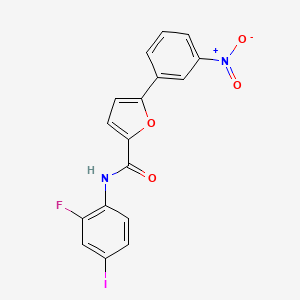![molecular formula C13H18N2O3S B5089276 N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5089276.png)
N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide, also known as DSCB, is a compound that has gained significant attention in the scientific community due to its potential applications in research. DSCB is a cyclobutane derivative that has been synthesized using various methods.
作用机制
N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide acts as a selective blocker of ion channels by binding to a specific site on the channel protein. This binding prevents the channel from opening and allows for the selective inhibition of channel activity. The mechanism of action of N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide has been studied extensively in vitro and in vivo, and it has been shown to be a potent and selective blocker of ion channels.
Biochemical and Physiological Effects:
N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide has been shown to have significant biochemical and physiological effects in cells and animals. It has been shown to reduce pain sensation in animal models of neuropathic pain and to reduce inflammation in animal models of arthritis. N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide has also been shown to have potential applications in the treatment of other diseases, such as epilepsy, where it has been shown to reduce seizure activity in animal models.
实验室实验的优点和局限性
N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide has several advantages for use in lab experiments, including its high potency and selectivity for ion channels. It has also been shown to have low toxicity in animal models, making it a safe and effective tool for research. However, N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide has limitations, including its high cost and limited availability, which may restrict its use in some labs.
未来方向
There are several future directions for the research and development of N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide. One direction is the development of new synthesis methods to increase the yield and purity of N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide. Another direction is the identification of new ion channels that can be targeted by N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide, which may have potential applications in the treatment of other diseases. Additionally, the use of N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide in combination with other drugs may lead to the development of new therapies for various diseases.
Conclusion:
In conclusion, N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide is a compound that has significant potential for use in scientific research. Its selective blocking of ion channels has been shown to have significant biochemical and physiological effects, including the reduction of pain and inflammation. While there are limitations to its use, the future directions for research and development of N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide are promising and may lead to new therapies for various diseases.
合成方法
N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide can be synthesized using various methods, including the reaction of 4-(dimethylamino)sulfonylphenylacetic acid with cyclobutanone in the presence of a base. Another method involves the reaction of 4-(dimethylamino)sulfonylphenylacetic acid with cyclobutanecarboxylic acid chloride in the presence of a base. These methods have been used to produce N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide in high yields and purity.
科学研究应用
N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide has been used in various scientific research applications, including as a tool to study the function of ion channels in cells. It has been shown to selectively block the activity of certain ion channels, such as the Nav1.7 sodium channel, which is involved in pain sensation. N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide has also been used to study the function of other ion channels, such as the TRPV1 channel, which is involved in temperature sensation.
属性
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-15(2)19(17,18)12-8-6-11(7-9-12)14-13(16)10-4-3-5-10/h6-10H,3-5H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIICKBRUJIDUBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,5-dichlorophenyl)ethanediamide](/img/structure/B5089209.png)
![isopropyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B5089220.png)
![2-chlorobenzyl 2-[5-(4-ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5089228.png)
![4-(benzyloxy)-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B5089239.png)
![8-methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5089242.png)

![5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089260.png)
![4-[benzyl(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5089287.png)
![10-(4-bromobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5089292.png)

![4-(4-ethylphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5089303.png)